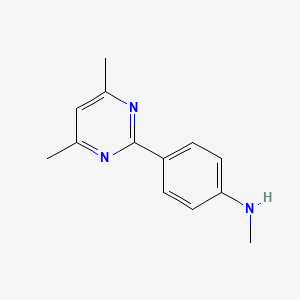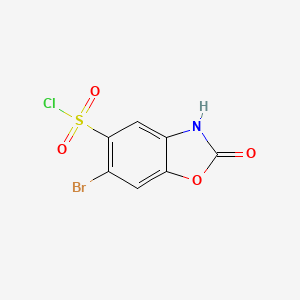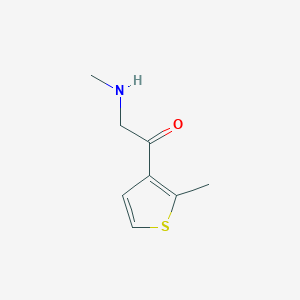
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one is an organic compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant properties and are structurally related to amphetamines. The presence of the thiophene ring in its structure makes it unique compared to other cathinones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one typically involves the following steps:
Formation of the intermediate: The starting material, 2-methylthiophene, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride to form the corresponding ketone.
Reductive amination: The ketone is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide or sulfoxide derivatives.
Reduction: Reduction can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: N-oxide or sulfoxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studies on its pharmacological effects help understand the structure-activity relationship of substituted cathinones.
Medicine: Research on its potential therapeutic effects and toxicity contributes to the development of new drugs.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one involves its interaction with monoamine transporters in the brain. It acts as a substrate for the dopamine, norepinephrine, and serotonin transporters, leading to the release of these neurotransmitters into the synaptic cleft. This results in increased stimulation of the central nervous system, producing effects similar to those of other stimulants.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-1-phenylpropan-1-one (Methcathinone): Similar stimulant properties but lacks the thiophene ring.
2-(Methylamino)-1-(4-methylphenyl)propan-1-one (Mephedrone): Contains a phenyl ring instead of a thiophene ring.
2-(Methylamino)-1-(2,3-dimethylphenyl)propan-1-one (Methedrone): Similar structure but with additional methyl groups on the phenyl ring.
Uniqueness
The presence of the thiophene ring in 2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one distinguishes it from other substituted cathinones
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(methylamino)-1-(2-methylthiophen-3-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6-7(3-4-11-6)8(10)5-9-2/h3-4,9H,5H2,1-2H3 |
InChI Key |
ZCYKYCBKBMUODP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C(=O)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


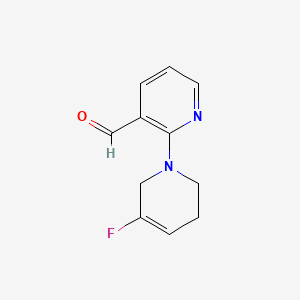
![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
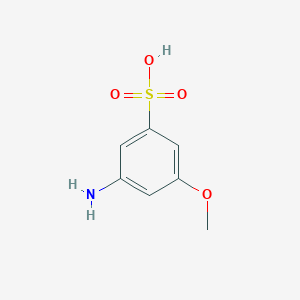
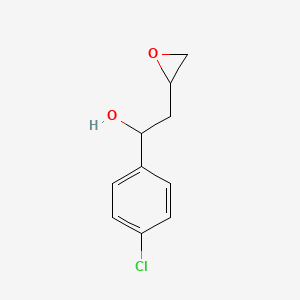
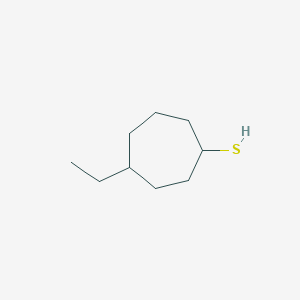
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)

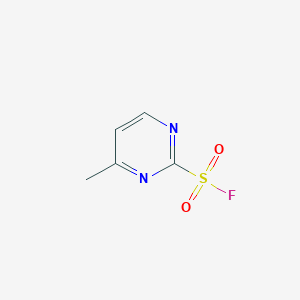

![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)
